molecular formula C19H17BrN2O3S B2591711 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865175-08-2

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2591711
CAS No.: 865175-08-2
M. Wt: 433.32
InChI Key: GRWINMXXJQWRLO-VZCXRCSSSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a planar, aromatic, and electron-deficient system. This could enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .

Scientific Research Applications

Chemistry and Synthesis

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide and its derivatives are primarily utilized in the field of organic chemistry and synthesis. The benzothiazole moiety and its derivatives have been explored for various synthetic applications:

  • Complex Formation

    Research has revealed that benzothiazol-2-ylidene compounds can form complexes with metals such as Iridium(I). This involves the coordination of the allyl substituent of the benzothiazolium salt to the metal, followed by deprotonation at the C2 position, yielding complexes with potential applications in catalysis and material science (Huynh et al., 2006).

  • Synthetic Precursors

    The compound's structural components serve as precursors in the synthesis of other complex molecules. For instance, derivatives of 2,3-dimethoxybenzamide have been synthesized and tested as intermediates in drug development, showcasing the versatility of this chemical framework in the synthesis of pharmacologically active compounds (Jing, 2004).

  • Catalysis

    The synthesis of thiazole and its derivatives involves complex chemical reactions, indicating their potential application in the development of catalysts for organic transformations. For instance, thiazole-2-ylidene ligands have been used to create ruthenium-based olefin metathesis catalysts, proving their efficacy in promoting benchmark olefin metathesis reactions (Vougioukalakis & Grubbs, 2008).

  • Photodynamic Therapy

    Some benzothiazole derivatives have been studied for their potential in photodynamic therapy, especially in the treatment of cancer. For example, the synthesis and characterization of new benzothiazole derivatives with high singlet oxygen quantum yields indicate their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, some benzothiazoles have been found to have cytotoxic and antibacterial activities .

Future Directions

The future directions for research would depend on the specific properties and activities of the compound. Given the wide range of biological activities of benzothiazoles, potential areas could include medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h4-8,10-11H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWINMXXJQWRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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